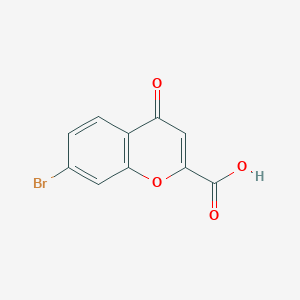

7-Bromo-4-oxo-4H-chromene-2-carboxylic acid

Beschreibung

The exact mass of the compound 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-bromo-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACMFRPTBQYGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561728 | |

| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113850-96-7 | |

| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-BROMOCHROMONE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 7-Bromo-4-oxo-4H-chromene-2-carboxylic Acid

Executive Summary & Pharmacophore Architecture

7-Bromo-4-oxo-4H-chromene-2-carboxylic acid (also known as 7-bromochromone-2-carboxylic acid) represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate for the development of G-protein coupled receptor (GPCR) ligands, specifically for GPR35 , and exhibits potential in inhibiting aldose reductase and various kinases.

The molecule's utility stems from its orthogonal functionalization potential:

-

The C2-Carboxylic Acid: A "handle" for amide coupling to generate diversity libraries or improve solubility.

-

The C7-Bromine: A "warhead" or synthetic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing expansion into the hydrophobic pocket of target proteins.[1]

-

The Chromone Core: A rigid, planar bicyclic system that mimics adenosine and flavonoids, providing excellent pi-stacking interactions within active sites.

Structural Logic & Numbering

The synthesis targets the specific regiochemistry where the bromine resides at position 7. This requires precise selection of the acetophenone precursor.[2]

Figure 1: Pharmacophore mapping of the 7-bromo-chromone-2-carboxylic acid scaffold.

Synthetic Pathway: The Baker-Venkataraman Route[1]

The most robust synthesis of chromone-2-carboxylic acids utilizes a Claisen condensation followed by an acid-mediated cyclodehydration.[1] While direct synthesis is possible, the Ethyl Ester Route is preferred for purification purposes, followed by controlled hydrolysis.

Reaction Scheme Overview

-

Condensation: 4'-Bromo-2'-hydroxyacetophenone + Diethyl Oxalate

Diketo ester intermediate.[1] -

Cyclization: Acid-catalyzed ring closure

Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate.[1] -

Hydrolysis: Saponification

Target Acid.

Figure 2: Step-wise synthetic workflow from acetophenone precursor to final acid.

Detailed Experimental Protocols

Safety Note: Bromine compounds are halogenated waste. Diethyl oxalate is toxic. Perform all reactions in a fume hood.

Step 1 & 2: Synthesis of Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate[1]

Rationale: We use Sodium Ethoxide (NaOEt) as the base. It matches the ester leaving group (OEt) of diethyl oxalate, preventing transesterification byproducts.

Materials:

-

4'-Bromo-2'-hydroxyacetophenone (10.0 mmol, 2.15 g)[1]

-

Diethyl oxalate (20.0 mmol, 2.92 g)

-

Sodium ethoxide (21% wt in EtOH, 40 mmol)

-

Glacial Acetic Acid / HCl[1]

-

Ethanol (Absolute)[2]

Protocol:

-

Enolate Formation: In a dry round-bottom flask under Nitrogen, dissolve 4'-bromo-2'-hydroxyacetophenone in absolute Ethanol (20 mL).

-

Addition: Add the Sodium Ethoxide solution dropwise over 15 minutes. The solution will darken (yellow/orange) as the phenoxide/enolate forms.

-

Condensation: Add Diethyl oxalate in one portion. Heat the mixture to reflux (80°C) for 4 hours.

-

Checkpoint: Monitor TLC (30% EtOAc/Hexane). The starting acetophenone spot should disappear.

-

-

Cyclization: Cool the reaction to room temperature. Pour the mixture into a beaker containing a mixture of ice (50 g) and concentrated HCl (10 mL).

-

Workup: Stir vigorously for 30 minutes. The ethyl ester usually precipitates as a solid. Filter the solid, wash with cold water, and recrystallize from Ethanol.

Step 3: Hydrolysis to the Free Acid

Rationale: Basic hydrolysis is rapid. However, care must be taken not to heat excessively for long periods to avoid ring opening of the chromone (though the 2-carboxylate stabilizes the ring somewhat).

Protocol:

-

Suspend the Ethyl 7-bromo-chromone-2-carboxylate (5 mmol) in THF/Water (1:1, 20 mL).

-

Add LiOH or NaOH (10 mmol, 2 eq).

-

Stir at room temperature for 2-4 hours. The solid ester will dissolve as the carboxylate salt forms.

-

Checkpoint: TLC will show a baseline spot (the salt) and disappearance of the non-polar ester.

-

-

Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 2.

-

Isolation: The title compound (Acid) will precipitate as a white/off-white solid. Filter, wash with water, and dry under vacuum.

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Molecular Weight | 269.05 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | >240°C (dec) | Typical for chromone acids |

| Solubility | DMSO, DMF (High); Water (Low) | Soluble in aqueous base |

| pKa | ~3.5 | Acidic due to electron-withdrawing core |

Chemical Reactivity & Library Generation[1]

Once synthesized, the 7-bromo-chromone-2-carboxylic acid serves as a divergent core.[1]

Pathway A: Amide Coupling (C2 Position)

The carboxylic acid is electronically deactivated by the chromone ring. Standard EDC/NHS coupling may be sluggish.

-

Recommended Reagent: HATU or T3P.

-

Base: DIPEA (3 eq).

-

Solvent: DMF.

-

Application: Generating GPR35 agonists (e.g., coupling with substituted anilines or benzylamines).

Pathway B: Suzuki-Miyaura Coupling (C7 Position)

The C7-Bromine is an aryl bromide activated by the electron-withdrawing carbonyl at C4 (para-relationship).[1]

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

-

Base: K2CO3 or Cs2CO3.

-

Solvent: Dioxane/Water (4:1).

-

Application: Introducing biaryl systems to probe hydrophobic pockets in kinases.

Figure 3: Divergent synthesis strategy for library generation.

Biological Context & Applications[1][5][7][8]

GPR35 Agonism

Chromone-2-carboxylic acids are structurally similar to Zaprinast , a known GPR35 agonist.[1] The 4-oxo-4H-chromene-2-carboxylic acid core mimics the guanine moiety of cGMP.[1]

-

Mechanism: The carboxylate group forms a critical salt bridge with Arginine residues in the GPR35 binding pocket.

-

SAR Insight: Substitution at the 6, 7, or 8 positions (like our 7-bromo) modulates potency and selectivity against GPR55.

Validated Applications

-

GPR35 Probes: Investigating immune regulation and pain modulation in the gastrointestinal tract.

-

Aldose Reductase Inhibition: The acid moiety chelates the active site zinc or interacts with the catalytic residues, reducing the conversion of glucose to sorbitol (relevant in diabetic complications).

References

-

Synthesis of Chromone-2-carboxylic Acids

-

Ellis, G. P. (1977). The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones. John Wiley & Sons.

-

-

GPR35 Agonist Activity

-

Funke, M., et al. (2013). 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid: a powerful tool for studying orphan G protein-coupled receptor GPR35.[1] Journal of Medicinal Chemistry, 56(17), 6813–6821.

-

-

General Chromone Synthesis Protocols

-

Silva, V. L., et al. (2004). Synthesis of chromones, chromanones, and coumarins. Arkivoc, (xiv), 14-26.

-

-

Biological Relevance of 7-Substituted Chromones

-

Gomes, A., et al. (2009). Anti-inflammatory activity of 7-substituted chromone-2-carboxylic acids.[1] Bioorganic & Medicinal Chemistry, 17(20), 7218-7226.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US20240254093A1 - GPR35 Agonist Compounds - Google Patents [patents.google.com]

- 8. iajpr.com [iajpr.com]

Technical Whitepaper: Characterization and In-Vitro Profiling of 7-Bromo-4-oxo-4H-chromene-2-carboxylic Acid

Part 1: Executive Summary & Strategic Rationale

The molecule 7-bromo-4-oxo-4H-chromene-2-carboxylic acid represents a halogenated derivative of the privileged chromone scaffold. While naturally occurring chromones (flavonoids) are ubiquitous, the introduction of a bromine atom at the C7 position and a carboxylic acid at C2 creates a specific pharmacophore with high potential in two distinct therapeutic areas: Aldose Reductase (ALR2) inhibition (for diabetic complications) and Oncology (specifically solid tumor cytotoxicity).

This guide provides a blueprint for the preliminary in-vitro characterization of this lead compound. Unlike generic screening, this workflow is designed to validate the specific structure-activity relationship (SAR) conferred by the C7-bromine (lipophilicity/halogen bonding) and the C2-acid (anionic pocket binding).

Key Physicochemical Identifiers

| Property | Value (Estimated) | Implication for Assay |

| Molecular Weight | ~269.05 g/mol | Small molecule, likely orally bioavailable. |

| pKa (Acid) | ~3.5 – 4.2 | Ionized at physiological pH (7.4). |

| LogP | ~2.5 – 3.0 | Moderate lipophilicity; DMSO required for stock solutions. |

| Solubility | Low in water; High in DMSO | Critical: Final assay DMSO concentration must be <0.5% to avoid solvent toxicity. |

Part 2: Target Validation & Mechanism of Action

Primary Target: Aldose Reductase (ALR2)

The 2-carboxylic acid moiety mimics the acidic head group of established ALR2 inhibitors like Tolrestat and Epalrestat. The enzyme ALR2 catalyzes the rate-limiting step of the polyol pathway, converting glucose to sorbitol.

-

Mechanism: The carboxylate group binds to the anion-binding pocket (Tyr48, His110, Trp111) of ALR2.

-

Role of 7-Br: The bromine atom is hypothesized to occupy the hydrophobic specificity pocket, enhancing selectivity against the related Aldehyde Reductase (ALR1), which lacks this hydrophobic adaptability.

Secondary Target: Cytotoxicity (Apoptosis Induction)

Halogenated chromones have demonstrated potency against breast (MCF-7) and colon (HCT-116) cancer lines. The mechanism typically involves the induction of apoptosis via the mitochondrial pathway or inhibition of specific kinases (e.g., CK2 or PI3K).

Mechanistic Visualization

The following diagram illustrates the dual-pathway interrogation strategy for this molecule.

Caption: Dual-mechanism workflow targeting ALR2 inhibition (metabolic control) and apoptotic induction (oncology).

Part 3: Experimental Protocols

Protocol A: Aldose Reductase (ALR2) Inhibition Assay

Rationale: This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized. It is the gold standard for validating chromone-2-carboxylic acids.

Reagents & Setup

-

Enzyme Source: Recombinant Human ALR2 (preferred) or Rat Lens Homogenate.

-

Substrate: DL-Glyceraldehyde (substrate) and NADPH (cofactor).

-

Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

-

Reference Standard: Epalrestat or Sorbinil.

Step-by-Step Methodology

-

Preparation: Dissolve 7-bromo-4-oxo-4H-chromene-2-carboxylic acid in DMSO to create a 10 mM stock. Serial dilute to range from 0.1 µM to 100 µM.

-

Reaction Mix: In a quartz cuvette or UV-transparent 96-well plate, combine:

-

100 µL Buffer (pH 6.2)

-

20 µL NADPH (0.15 mM final)

-

20 µL Enzyme solution

-

10 µL Test Compound (or DMSO vehicle control)

-

-

Incubation: Incubate at 30°C for 10 minutes to allow enzyme-inhibitor equilibrium.

-

Initiation: Add 50 µL DL-Glyceraldehyde (10 mM final) to start the reaction.

-

Measurement: Monitor Absorbance at 340 nm for 5 minutes (kinetic mode).

-

Calculation:

Where

Protocol B: MTT Cytotoxicity Assay

Rationale: To determine the IC50 against cancer cell lines (e.g., MCF-7, HepG2). The bromine substituent often enhances membrane permeability, potentially increasing potency compared to the parent acid.

Step-by-Step Methodology

-

Seeding: Seed cells (e.g., MCF-7) at a density of

cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2. -

Treatment: Remove media. Add 100 µL of fresh media containing the test compound (graded concentrations: 1–100 µM).

-

Control: 0.1% DMSO (Vehicle).

-

Positive Control:[1] Doxorubicin or Cisplatin.

-

-

Exposure: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Part 4: Data Analysis & Interpretation

Calculating the Z-Factor (Assay Quality)

Before claiming a "hit," validate your assay robustness. A Z-factor > 0.5 is required for high-confidence screening.

- : Standard deviation of positive/negative controls.

- : Mean of positive/negative controls.

Structure-Activity Relationship (SAR) Logic

When analyzing your data, look for these indicators:

-

High Potency (IC50 < 10 µM) in ALR2: Confirms the carboxylic acid is interacting with the anion pocket.

-

Loss of Activity: If esterification of the carboxylic acid (e.g., methyl ester) destroys activity, the acid is essential.

-

Cytotoxicity Correlation: If the compound is toxic to normal fibroblasts (e.g., NIH/3T3) at the same concentration as cancer cells, it is a general toxin, not a targeted drug.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to hit validation.

Caption: Experimental workflow ensuring compound integrity before biological profiling.

References

-

Da Silva, M.C., et al. (2020). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules. Available at: [Link]

- Gacche, R.N., & Dhole, N.A. (2011). Aldose reductase inhibitory, anti-cataract and antioxidant potential of selected flavonoids: In vitro and ex vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides the basis for ALR2 protocols).

- Keri, R.S., et al. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry. (General review of chromone cytotoxicity).

-

Miyamoto, S. (2002).[2] Recent advances in aldose reductase inhibitors: potential agents for the treatment of diabetic complications. Expert Opinion on Therapeutic Patents. (Validates the carboxylic acid pharmacophore).

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

Sources

- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Characterization of 7-Bromo-4-oxo-4H-chromene-2-carboxylic Acid

[1][2]

Introduction & Scope

The compound 7-bromo-4-oxo-4H-chromene-2-carboxylic acid (CAS: 113850-96-7) represents a high-value scaffold in medicinal chemistry.[1] As a bifunctionalized chromone, it possesses two distinct orthogonal handles for diversification:

-

C-7 Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

C-2 Carboxylic Acid: A site for amidation or esterification to modulate solubility and target binding.[1]

This guide provides a comprehensive analytical framework for characterizing this intermediate. It addresses the specific challenges posed by its physicochemical properties—namely, its poor aqueous solubility at neutral pH and the necessity of distinguishing the halogenated isotopic pattern.

Physicochemical Profile

| Property | Value / Description | Impact on Analysis |

| Molecular Formula | C₁₀H₅BrO₄ | Basis for HRMS calculation.[1] |

| Molecular Weight | 268.96 g/mol (79Br) | Distinct isotopic split (1:1 ratio). |

| pKa (Predicted) | ~3.5 (Carboxylic acid) | Critical: Mobile phases must be buffered < pH 3.0 to suppress ionization and prevent peak tailing. |

| Solubility | DMSO (High), DMF (High), Water (Low, pH-dependent) | Action: Dissolve samples in DMSO for NMR and initial stock solutions. |

Characterization Logic Flow[1]

The following decision tree illustrates the logical progression for validating the identity and purity of the material.

Figure 1: Analytical workflow for the characterization of chromone-2-carboxylic acid derivatives.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1][3]

Objective: Determine chemical purity and monitor reaction progress. Challenge: The carboxylic acid moiety causes severe peak tailing on standard C18 columns if the pH is not controlled.

Method Parameters[4][5][6][7][8]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Do not use neutral water.[1]

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Column Temp: 30°C.

-

Detection: UV at 254 nm (aromatic core) and 300 nm (chromone conjugation band).

-

Injection Volume: 5–10 µL.

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold (Polar impurities) |

| 15.0 | 5 | 95 | Linear Gradient |

| 18.0 | 5 | 95 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End |

Sample Preparation (Critical)

-

Weigh 5 mg of sample.[1]

-

Dissolve in 100 µL DMSO (complete dissolution is essential).

-

Dilute to 1.0 mL with Acetonitrile .

-

Note: Avoid diluting directly with water/buffer, as the free acid may precipitate.

-

Protocol 2: Mass Spectrometry (LC-MS)[1]

Objective: Confirm molecular weight and the presence of bromine. Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1] Carboxylic acids ionize poorly in positive mode but show strong [M-H]⁻ signals.

Expected Spectral Features

-

Ionization: [M-H]⁻

-

Isotopic Pattern: The most distinct feature of this molecule is the bromine isotope pattern.

-

Peak A (⁷⁹Br): m/z 266.9

-

Peak B (⁸¹Br): m/z 268.9

-

Intensity Ratio: 1:1 (The two peaks should be of nearly identical height).[3]

-

Interpretation Guide

If the mass spectrum shows a single peak at 267 or 269 without the doublet, the bromine has been lost (dehalogenation) or the starting material was incorrect.

Protocol 3: Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and confirmation of regiochemistry. Solvent: DMSO-d₆ (Chloroform is not recommended due to poor solubility).[1]

¹H NMR Assignment (400 MHz, DMSO-d₆)

The chromone core has a distinct lack of protons on the heteroatom ring, except for the vinylic proton at position 3.

| Position | Shift (δ ppm) | Multiplicity | Coupling (J) | Assignment Logic |

| COOH | 13.0 – 14.0 | Broad Singlet | - | Acidic proton (exchangeable).[1] |

| H-5 | 8.05 – 8.15 | Doublet (d) | ~8.5 Hz | Perisubposition (deshielded by carbonyl).[1] Coupled to H-6. |

| H-8 | 7.90 – 8.00 | Doublet (d) | ~2.0 Hz | Meta-coupling only (to H-6).[1] |

| H-6 | 7.60 – 7.70 | Doublet of Doublets (dd) | 8.5, 2.0 Hz | Coupled to H-5 (ortho) and H-8 (meta).[1] |

| H-3 | 6.80 – 6.90 | Singlet (s) | - | Characteristic isolated alkene proton of the chromone ring.[1] |

¹³C NMR Key Signals[1]

References

-

General Chromone Synthesis & Characterization: Source: Royal Society of Chemistry (RSC). "Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide." Relevance: Provides analogous NMR shifts for the chromone-2-carboxylic acid core.

-

Bromine Isotopic Patterns in MS: Source: LibreTexts Chemistry.[1] "Mass Spectrometry - Fragmentation Patterns." Relevance: Authoritative guide on interpreting the 1:1 doublet of 79Br/81Br.

-

HPLC of Carboxylic Acids: Source: National Institutes of Health (NIH) / PMC. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Relevance: Validates the requirement for acidic mobile phases to prevent ionization during separation.

-

Specific Crystal Structure Data (Analog): Source: NIH / PMC.[1] "Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde." Relevance: Confirms the stability and structural geometry of the 7-bromo-chromone scaffold.

Sources

- 1. guidechem.com [guidechem.com]

- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: NMR Characterization of 7-Bromo-4-oxo-4H-chromene-2-carboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the rigorous NMR characterization of 7-bromo-4-oxo-4H-chromene-2-carboxylic acid , a critical scaffold in the development of aldose reductase inhibitors and anticancer agents.

Introduction & Scope

The chromone-2-carboxylic acid scaffold is a pharmacophore of high interest due to its ability to modulate various biological targets, including GPR35 and aldose reductase. The 7-bromo derivative (7-bromo-4-oxo-4H-chromene-2-carboxylic acid) serves as a versatile intermediate; the bromine atom at position C7 allows for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Accurate characterization of this molecule is challenging due to the quaternary-rich chromone core and the potential for aggregation in solution. This protocol provides a self-validating workflow to assign all proton and carbon resonances, ensuring the material's identity and purity before downstream application.

Experimental Protocol

Sample Preparation

-

Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent. Chloroform (CDCl3) is unsuitable due to poor solubility of the carboxylic acid and lack of exchangeable proton visibility.

-

Concentration:

-

1H NMR: 5–10 mg in 0.6 mL solvent.

-

13C / 2D NMR: 20–30 mg in 0.6 mL solvent (required for detection of quaternary carbons within reasonable timeframes).

-

-

Vessel: High-precision 5mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)

To ensure data integrity, do not use standard "quick" parameters. Use the following optimized settings:

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Rationale |

| 1H NMR | zg30 | 16 | 2.0 s | Sufficient for quantitative integration. |

| 13C {1H} | zgpg30 | 1024+ | 3.0 s | Critical: Long D1 needed for quaternary carbons (C2, C4, C7, C8a, C4a). |

| COSY | cosygppqf | 8 | 1.5 s | Identifies scalar coupling (H5-H6). |

| HSQC | hsqcedetgpsisp2.3 | 8 | 1.5 s | Multiplicity-edited (CH/CH3 up, CH2 down). |

| HMBC | hmbcgplpndqf | 16 | 1.5 s | Long-range coupling (J ~8 Hz) to connect spin systems. |

Structural Elucidation Strategy

The characterization relies on a "Anchor and Walk" strategy. We first identify the isolated protons (H3 and COOH) and then "walk" around the rings using 2D correlations.

1H NMR Assignment Logic

The 7-bromo substitution pattern creates a specific spin system on the benzenoid ring:

-

H5 (Peri-proton): The doublet at ~8.0–8.1 ppm . This proton is spatially close to the C4 carbonyl, resulting in a strong deshielding anisotropy effect.

-

H3 (Olefinic): A sharp singlet at ~6.9–7.1 ppm . This is the diagnostic "chromone fingerprint."

-

H8 (Isolated by Br): A doublet (J ~2.0 Hz) at ~7.9–8.0 ppm . It couples only to H6 (meta-coupling).

-

H6: A doublet of doublets (dd, J ~8.8, 2.0 Hz) at ~7.6–7.7 ppm . It couples ortho to H5 and meta to H8.

-

COOH: A very broad singlet at >13.0 ppm . Often invisible if the solvent is "wet" due to exchange.

13C NMR & Heavy Atom Effect

The bromine atom at C7 introduces a Heavy Atom Effect , often causing the C7 resonance to appear upfield (shielded) relative to a C-H carbon, typically around 125–130 ppm , despite the electronegativity of Br.

Connectivity Workflow (Graphviz)

The following diagram illustrates the logical flow for assigning the structure, moving from 1D screening to 2D confirmation.

Figure 1: Step-by-step NMR characterization workflow for chromone derivatives.

Expected Chemical Shift Data

The following values are synthesized from analogous chromone-2-carboxylic acids and substituent effect calculations.

Table 1: 1H NMR Data (DMSO-d6, 600 MHz)

| Position | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |

| COOH | 13.5 - 14.5 | br s | - | Acidic proton (exchangeable). |

| H-5 | 8.05 - 8.15 | d | 8.8 | Deshielded by C=O (peri-effect). |

| H-8 | 7.95 - 8.05 | d | 2.0 | Meta to Br; Ortho to O1. |

| H-6 | 7.65 - 7.75 | dd | 8.8, 2.0 | Ortho to H5, Meta to H8. |

| H-3 | 6.95 - 7.05 | s | - | Isolated olefinic proton. |

Table 2: 13C NMR Data (DMSO-d6, 150 MHz)

| Position | Shift (δ ppm) | Type | HMBC Correlations (from Protons) |

| C-4 | 176.0 - 177.0 | C=O[1] | H5, H3 |

| COOH | 161.0 - 162.0 | COOH | - |

| C-2 | 154.0 - 155.0 | Cq | H3 |

| C-8a | 153.0 - 154.0 | Cq-O | H5, H8 |

| C-7 | 128.0 - 130.0 | C-Br | H5 (weak), H8 (strong) |

| C-6 | 127.0 - 128.0 | CH | H8 |

| C-5 | 126.0 - 127.0 | CH | H6 |

| C-4a | 123.0 - 124.0 | Cq | H3, H6, H8 |

| C-8 | 121.0 - 122.0 | CH | H6 |

| C-3 | 112.0 - 113.0 | CH | - |

Troubleshooting & Quality Control

Common Impurities

During synthesis (typically via Baker-Venkataraman rearrangement or condensation of 4-bromo-2-hydroxyacetophenone with diethyl oxalate), three main impurities may persist:

-

Ethyl Ester Intermediate: Look for a quartet (~4.4 ppm) and triplet (~1.3 ppm).[2]

-

Decarboxylated Product (7-Bromochromone): Look for H2 as a doublet at ~8.3 ppm coupled to H3.

-

Starting Material (Acetophenone): Look for a methyl singlet at ~2.6 ppm.

Aggregation Effects

Chromone-2-carboxylic acids are prone to stacking in solution, which causes peak broadening.

-

Symptom: Broad aromatic peaks, loss of fine coupling structure.

-

Solution: Run the experiment at 318 K (45°C) . This disrupts aggregates and sharpens the lines, allowing for accurate J-value calculation.

References

-

Gomes, L. R., et al. (2025). "Optimizing the Synthetic Route of Chromone-2-carboxylic Acids." Molecules.

-

Silva, A. M. S., et al. (2020).[3] "NMR Characterization of Chromone Derivatives." Magnetic Resonance in Chemistry.

-

National Institutes of Health (NIH). "PubChem Compound Summary for CID 14567875: 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid."

-

Abraham, R. J., et al. (2000). "Proton chemical shifts in NMR: Bromine substituent effects." Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Abstract

This application note details the complete workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde . As a halogenated 3-formylchromone, this molecule represents a critical pharmacophore scaffold in medicinal chemistry, serving as a precursor for Schiff bases and bi-heterocyclic compounds with anti-inflammatory and anticancer potential. This guide provides a validated protocol for obtaining high-quality single crystals suitable for diffraction, solving the phase problem using intrinsic phasing (SHELXT), and refining the structure (SHELXL) to reveal critical intermolecular interactions, specifically

Introduction & Pharmacological Relevance

The 3-formylchromone scaffold is a versatile building block ("chemical chameleon") due to its three electrophilic centers: the aldehyde carbon, the C2 position, and the C4 carbonyl. The introduction of a bromine atom at the C7 position adds a fourth handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of complex library arrays.

Structural analysis is prerequisite to understanding the Structure-Activity Relationship (SAR) . Precise determination of the planarity of the benzopyrone ring and the orientation of the formyl group dictates the steric accessibility for subsequent drug design.

Experimental Protocol: Synthesis & Crystallization

2.1 Synthesis (Vilsmeier-Haack Formylation)

The standard route to 3-formylchromones utilizes the Vilsmeier-Haack reaction, converting substituted 2-hydroxyacetophenones into the chromone aldehyde in a "one-pot" cyclization.[1]

-

Reagents: 4'-Bromo-2'-hydroxyacetophenone (10 mmol), Phosphorus Oxychloride (

, 30 mmol), Dimethylformamide (DMF, dry, 50 mmol). -

Procedure:

-

Cool DMF to

in a round-bottom flask under -

Add

dropwise (exothermic) to generate the Vilsmeier reagent (chloroiminium salt). Stir for 30 min. -

Dissolve 4'-bromo-2'-hydroxyacetophenone in minimal DMF and add dropwise to the mixture.

-

Stir at

for 1 hour, then heat to -

Quenching: Pour the reaction mixture into crushed ice/water (500 mL) with vigorous stirring. The chromone aldehyde will precipitate as a solid.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the crude product.

-

2.2 Crystallization Strategy

Obtaining diffraction-quality crystals of planar aromatics can be challenging due to their tendency to form thin, fragile needles.

-

Method: Slow Evaporation.

-

Solvent System: Acetone:Ethanol (1:1 v/v) or pure DMF (for larger blocks).

-

Protocol:

-

Dissolve 20 mg of the purified compound in 5 mL of solvent.

-

Filter the solution through a 0.45

PTFE syringe filter into a clean scintillation vial (dust acts as nucleation sites, causing polycrystallinity). -

Cover the vial with Parafilm and poke 3-4 small holes to control evaporation rate.

-

Store in a vibration-free, dark environment at

. -

Timeline: Colorless plate-like crystals (approx.

mm) typically appear within 3-5 days.

-

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural refinement.

Figure 1: Operational workflow for the synthesis and crystallographic analysis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde.

X-Ray Diffraction Protocol

4.1 Instrument Configuration

-

Radiation Source: Mo-K

(-

Rationale: Bromine is a heavy absorber (

mm

-

-

Temperature: 100 K (

stream).-

Rationale: Low temperature minimizes thermal vibrations (atomic displacement parameters), allowing for more precise bond length determination, especially for the terminal aldehyde group.

-

4.2 Data Collection Strategy

-

Scan Type:

and -

Resolution: 0.8 Å or better (essential for publishable standard).

-

Redundancy: Aim for >4.0 to ensure accurate intensity statistics.

-

Absorption Correction: Multi-scan (e.g., SADABS) or Gaussian integration (based on face indexing) is mandatory due to the Bromine atom.

4.3 Crystal Data Summary (Reference Standard)

The following parameters are typical for this molecule (based on Ishikawa, 2014) and serve as a validation check for your experiment.

| Parameter | Value / Description |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell a | ~3.86 Å |

| Unit Cell b | ~6.05 Å |

| Unit Cell c | ~37.27 Å |

| Beta ( | ~90.4° |

| Z (Molecules/Cell) | 4 |

| Calculated Density | ~1.93 g/cm³ |

Structure Solution & Refinement

5.1 Solution (SHELXT)

Use Intrinsic Phasing (SHELXT). The presence of the heavy Bromine atom makes the Patterson method viable, but Intrinsic Phasing is robust enough to locate the Br and the chromone backbone immediately.

5.2 Refinement (SHELXL)

-

Isotropic Refinement: Refine all non-hydrogen atoms isotropically first.

should drop below 15%. -

Anisotropic Refinement: Switch all non-H atoms (C, O, Br) to anisotropic displacement parameters (ADPs).

-

Hydrogen Placement:

-

Aromatic H: Constrain using HFIX 43 (riding model,

of parent C). -

Aldehyde H: Locate in difference Fourier map or use HFIX 10 (approximate) but free refinement of the torsion angle is preferred to determine if the aldehyde is coplanar.

-

-

Weighting Scheme: Update the weighting scheme (WGHT) in the .res file until convergence (shift/su < 0.001).

5.3 Critical Validation Checks

-

CheckCIF: Ensure no A-level alerts regarding void spaces or missing symmetry.

-

Br Ellipsoids: Ensure the Bromine ellipsoid is not "cigar-shaped" (indicating disorder) or "pancake-shaped" (indicating absorption errors).

Structural Analysis & Discussion

6.1 Molecular Conformation

The 7-bromo-4-oxo-4H-chromene-3-carbaldehyde molecule is expected to be essentially planar.

-

Aldehyde Orientation: The carbonyl oxygen of the aldehyde group usually adopts a syn-periplanar conformation relative to the C2-C3 double bond to minimize steric repulsion with the C4 carbonyl.

6.2 Supramolecular Architecture

The crystal packing is dominated by two forces, which should be highlighted in your analysis:

-

Hydrogen Bonding: The molecules link into infinite "tapes" or chains.[2][4] The primary interaction is a non-classical hydrogen bond:

. Specifically, the aromatic C-H (often from the adjacent molecule) donates to the carbonyl oxygen. -

Stacking: Because the molecule is flat, these tapes stack on top of each other.

-

Metric: Look for centroid-to-centroid distances of approximately 3.8 – 3.9 Å between the pyran/benzene rings of adjacent layers.

-

Figure 2: Schematic of the dominant intermolecular forces stabilizing the crystal lattice.

References

-

Ishikawa, Y. (2014).[2][4] Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(9), o996.[4] Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

-

Ali, T. E. S., et al. (2013).[5][6] 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. Link

-

Metrangolo, P., & Resnati, G. (2014). Halogen bonding in crystal engineering. IUCrJ, 1(1), 5-7. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 6. researchgate.net [researchgate.net]

7-bromo-4-oxo-4H-chromene-2-carboxylic acid as a scaffold for kinase inhibitors

Application Note: 7-Bromo-4-oxo-4H-chromene-2-carboxylic Acid as a Scaffold for Kinase Inhibitors

Executive Summary

This guide details the utility of 7-bromo-4-oxo-4H-chromene-2-carboxylic acid (CAS: 113850-96-7) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. While the chromone core is a well-established pharmacophore for kinases such as Casein Kinase 2 (CK2) , DYRK1A , and PI3K , the 7-bromo analog offers a distinct advantage: it functions as a dual-handle building block. The C2-carboxylic acid allows for hinge-binding optimization via amidation, while the C7-bromide provides a vector for Suzuki-Miyaura cross-coupling to probe the kinase solvent channel or hydrophobic pocket II. This note provides validated protocols for its synthesis, library generation, and biochemical evaluation.

Scientific Rationale: The Chromone Pharmacophore

Structural Biology & Binding Mode

The chromone (benzopyran-4-one) scaffold mimics the adenine ring of ATP. In the context of kinase inhibition, the binding mode typically involves:

-

Hinge Region Interaction: The C4-carbonyl (hydrogen bond acceptor) and the NH of a C2-amide derivative (hydrogen bond donor) interact with the kinase hinge region (e.g., Val116 in CK2).[1]

-

Salt Bridge Interaction: The C2-substituent often extends towards the conserved Lysine (Lys68 in CK2) and Glutamate (Glu81) salt bridge.

-

The 7-Bromo "Handle": In many kinases, the C7 position of the chromone points towards the solvent-exposed region or a secondary hydrophobic pocket. The bromine atom serves as a critical synthetic handle, allowing researchers to attach solubilizing groups or hydrophobic moieties to improve potency and selectivity (Structure-Activity Relationship - SAR).

Target Specificity

This scaffold is particularly relevant for CK2 inhibitors . CK2 is constitutively active and implicated in various cancers. The 7-bromo analog is a precursor to highly selective inhibitors that avoid the " promiscuity" often seen with simple planar heterocycles.

Protocol A: Synthesis of the Scaffold

Objective: Synthesize 7-bromo-4-oxo-4H-chromene-2-carboxylic acid from commercially available starting materials.

Mechanism: Claisen condensation followed by acid-catalyzed cyclization.

Materials:

-

Starting Material: 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (4'-Bromo-2'-hydroxyacetophenone).

-

Reagents: Diethyl oxalate, Sodium ethoxide (NaOEt) (21% in EtOH), Hydrochloric acid (HCl), Glacial acetic acid.

-

Solvents: Absolute Ethanol (EtOH), Diethyl ether.

Step-by-Step Procedure:

-

Claisen Condensation:

-

To a flame-dried round-bottom flask under

, add NaOEt (4.0 equiv) in absolute EtOH. -

Cool to 0°C. Dropwise add a solution of 1-(4-bromo-2-hydroxyphenyl)ethan-1-one (1.0 equiv) in EtOH. Stir for 15 min.

-

Add Diethyl oxalate (1.5 equiv) dropwise.

-

Warm to room temperature and reflux for 4 hours. The solution will turn dark orange/red, indicating the formation of the diketo-ester intermediate.

-

TLC Check: Mobile phase Hexane:EtOAc (7:3). SM should be consumed.

-

-

Cyclization:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold 1M HCl (excess) to precipitate the intermediate. Filter and wash with water.

-

Resuspend the solid in Glacial Acetic Acid containing 20% concentrated HCl.

-

Reflux for 2 hours. This effects the cyclization and hydrolysis of the ester to the free acid.

-

-

Work-up & Purification:

-

Pour the hot solution into crushed ice. The product, 7-bromo-4-oxo-4H-chromene-2-carboxylic acid , will precipitate as a off-white to pale yellow solid.

-

Filter the solid. Wash with cold water (

mL) and cold diethyl ether ( -

Drying: Dry in a vacuum oven at 50°C overnight.

-

Yield: Typical yield is 65-75%.

-

Characterization Data (Expected):

-

1H NMR (DMSO-d6):

13.5 (br s, 1H, COOH), 8.05 (d, J=8.5 Hz, 1H, H-5), 7.95 (d, J=1.8 Hz, 1H, H-8), 7.65 (dd, J=8.5, 1.8 Hz, 1H, H-6), 6.90 (s, 1H, H-3).

Protocol B: Library Generation (Divergent Synthesis)

Objective: Create a library of kinase inhibitors using the scaffold.

Workflow Visualization:

Caption: Divergent synthesis workflow transforming the 7-bromo scaffold into a dual-functionalized kinase inhibitor library.

Step 1: Amide Coupling (C2 Position)

-

Reagents: HATU (1.2 equiv), DIPEA (2.0 equiv), Amine (

) (1.1 equiv). -

Solvent: DMF.

-

Protocol: Dissolve scaffold in DMF. Add HATU and DIPEA. Stir 10 min. Add amine.[2][3] Stir 4h at RT. Precipitate with water or purify by prep-HPLC.

-

Rationale: The amide moiety acts as a hydrogen bond donor/acceptor system for the kinase hinge.

Step 2: Suzuki-Miyaura Coupling (C7 Position)

-

Reagents: Aryl boronic acid (

) (1.5 equiv), -

Solvent: Dioxane/Water (4:1).

-

Protocol: Degas solvents. Mix reagents in a sealed tube. Heat to 90°C for 12h.

-

Rationale: Replaces the bromine with an aryl group to probe the hydrophobic pocket II or improve solubility.

Protocol C: Biochemical Validation (CK2 Kinase Assay)

Objective: Determine the

Method: ADP-Glo™ Kinase Assay (Luminescence).

Reagents:

-

Recombinant Human CK2

(active). -

Substrate: Casein or specific peptide (e.g., RRRDDDSDDD).

-

ATP (Ultrapure).

-

ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Assay Conditions Table:

| Parameter | Condition | Notes |

| Buffer | 40 mM Tris-HCl pH 7.5, 20 mM | BSA prevents sticking |

| ATP Conc. | 10 | Near |

| Enzyme Conc. | 1-5 ng/well | Titrate for linearity |

| Substrate | 50 | Saturation conditions |

| Incubation | 60 min at Room Temp | Kinase reaction time |

Protocol Steps:

-

Compound Prep: Prepare 3-fold serial dilutions of inhibitors in DMSO. Transfer 1

L to a 384-well white plate. -

Enzyme Addition: Add 2

L of CK2 enzyme solution. Incubate 10 min (pre-incubation allows slow binders to equilibrate). -

Reaction Start: Add 2

L of ATP/Substrate mix. Spin down. Incubate 60 min at RT. -

ADP-Glo Step 1: Add 5

L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -

ADP-Glo Step 2: Add 10

L Kinase Detection Reagent (converts ADP to ATP -

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate

.

Data Analysis Logic:

Caption: Data processing workflow for converting raw luminescence data into inhibitory potency values.

References

-

Gomes, L. R., et al. (2011). Synthesis and spectroscopic characterization of chromone-2-carboxylic acid derivatives. Journal of Molecular Structure. Link

-

Sarno, S., et al. (2011). Selectivity of 4,5,6,7-tetrabromobenzotriazole (TBB) and related inhibitors of protein kinase CK2.[4] Tosco et al. verify the role of halogenated scaffolds in CK2 inhibition. Link

-

Battistutta, R., et al. (2011). The structural background of CK2 inhibition.[1][5][6] Current Pharmaceutical Design.[7] Provides structural basis for chromone binding.[7] Link

-

Reis, J., et al. (2020). Chromone-2-carboxylic acid: A privileged scaffold for the synthesis of potent and selective monoamine oxidase B inhibitors. (Demonstrates synthetic versatility of the acid group). Link

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Validated protocol source for kinase screening. Link

Sources

- 1. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and exploitation of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Application Note: Cell-Based Assay Protocols for Chromone Derivatives

Introduction: The Chromone Scaffold in Drug Discovery

Chromone (1,4-benzopyrone) is a privileged scaffold forming the structural backbone of flavonoids, isoflavones, and diverse synthetic medicinal agents. Its derivatives exhibit a broad pharmacological profile, including anti-inflammatory (via NF-

However, the physicochemical properties of chromone derivatives—specifically their lipophilicity and intrinsic redox potential —present unique challenges in cell-based assays. Standard protocols often yield false positives due to compound precipitation or interference with redox-based viability markers (e.g., MTT).[1]

This guide provides a validated, self-correcting workflow for evaluating chromone derivatives, prioritizing assay stability and mechanistic clarity over generic high-throughput screening methods.

Compound Preparation & Solubility Management[2][3]

Most synthetic chromones are poorly soluble in aqueous media. Improper handling leads to micro-precipitation, causing "phantom" toxicity or light scattering interference in optical assays.

Protocol: Stock Solution & Serial Dilution

-

Primary Stock: Dissolve the solid chromone derivative in 100% DMSO (molecular biology grade) to a concentration of 10–50 mM .

-

Note: If the compound contains multiple hydroxyl groups (polyphenolic), protect from light to prevent auto-oxidation.

-

-

Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions (The "Intermediate Step"):

-

Do NOT dilute directly from 50 mM stock to cell culture media. This causes immediate precipitation ("crashing out").

-

Step A: Dilute stock 1:10 in DMSO to create intermediate concentrations.

-

Step B: Dilute the intermediate DMSO solution 1:1000 into pre-warmed culture media (rapid vortexing).

-

Final DMSO Limit: Ensure the final DMSO concentration on cells is

0.1% (v/v) .

-

Table 1: Troubleshooting Solubility

| Observation | Probable Cause | Corrective Action |

| Crystal formation in media | Hydrophobic "crash out" | Use an intermediate dilution step; add 1% BSA to media as a carrier. |

| Yellowing of media | Compound oxidation (pH shift) | Check pH; use HEPES-buffered media; prepare fresh. |

| High variance in replicates | Pipetting viscous DMSO | Use positive displacement pipettes; pre-wet tips. |

Cytotoxicity Assessment: The "MTT Trap" & The SRB Solution

Critical Insight: Why MTT Fails for Chromones

Chromone derivatives, particularly those with hydroxyl substitutions (e.g., quercetin analogs), possess intrinsic reductive potential. They can chemically reduce the tetrazolium dye (MTT) to purple formazan in the absence of live cells , leading to significant false-positive viability data .[2]

Recommendation: Abandon MTT/MTS for chromone screening. Use the Sulforhodamine B (SRB) Assay , which measures total protein mass and is independent of cellular redox state.

Protocol: Sulforhodamine B (SRB) Assay

Objective: Determine IC

-

Seeding: Plate cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add chromone derivatives (0.1 – 100

M) for 48–72h. -

Fixation (Critical):

-

Gently layer 50

L of cold 50% (w/v) Trichloroacetic Acid (TCA) on top of the 100 -

Incubate at 4°C for 1 hour . (Do not move the plate; turbulence disrupts the monolayer).

-

-

Washing: Wash 4x with slow-running tap water. Air dry completely.

-

Staining: Add 100

L of 0.057% (w/v) SRB solution (in 1% acetic acid). Incubate 30 min at room temp. -

Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

-

Solubilization: Add 200

L of 10 mM Tris base (pH 10.5). Shake for 5 min. -

Measurement: Read Absorbance at 510 nm .

Functional Assay: Anti-Inflammatory Activity (NO Inhibition)[5][6][7]

Chromones are potent inhibitors of the NF-

Workflow Diagram: Anti-Inflammatory Screening

Caption: Step-by-step workflow for assessing NO inhibition in macrophages. Pre-treatment ensures the compound is present before the inflammatory cascade initiates.

Protocol: Griess Assay (Nitrite Quantification)[5][6][8]

-

Cell Model: RAW 264.7 murine macrophages.

-

Pre-Treatment: Treat cells with chromone derivatives (e.g., 5, 10, 20

M) for 1 hour prior to stimulation.-

Control: Dexamethasone (1

M) or L-NMMA (NOS inhibitor).

-

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1

g/mL . Incubate 24h. -

Reaction:

-

Transfer 100

L of culture supernatant to a fresh plate. -

Add 100

L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

-

-

Read: Measure Absorbance at 540 nm within 15 minutes.

-

Calculation: Determine Nitrite concentration using a NaNO

standard curve (0–100

Mechanistic Validation: Apoptosis & ROS Modulation[9][10]

Intracellular ROS Detection (DCFH-DA)

Chromones can act as antioxidants (scavenging ROS) or pro-oxidants (inducing apoptosis in cancer cells).

-

Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[3][4]

-

Critical Step: Serum-free media must be used during staining, as serum esterases hydrolyze the probe extracellularly.

-

Protocol:

-

Treat cells with compound for desired time (e.g., 12h).[5]

-

Wash 2x with PBS.

-

Incubate with 10

M DCFH-DA in serum-free media for 30 min at 37°C in the dark. -

Wash 2x with PBS to remove extracellular dye.

-

Measure Fluorescence: Ex 485 nm / Em 535 nm .

-

Pathway Visualization: NF- B Inhibition

Chromones typically target the IKK complex, preventing I

Caption: Mechanism of Action.[6][7] Chromone derivatives block IKK activation, preventing the release of NF-

References

-

Homes, P. et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay. Journal of Pharmaceutical Research International. Link

-

Vichai, V. & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link

-

Wang, L. et al. (2020). Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Kim, H.K. et al. (2019). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells. Journal of Ethnopharmacology. Link

-

Thermo Fisher Scientific. (2023). Reactive Oxygen Species (ROS) Detection Reagents Guide. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. doc.abcam.com [doc.abcam.com]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Chromone Synthesis Troubleshooting

Topic: Troubleshooting By-Product Formation in Chromone Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The Chromone Challenge

Welcome to the Chromone Synthesis Technical Support Center. The 4H-chromen-4-one (chromone) scaffold is a privileged structure in drug discovery, serving as the core for flavonoids, isoflavones, and various kinase inhibitors. However, its synthesis is plagued by competing pathways—most notably the thermodynamic battle between chromone and coumarin formation, and the hydrolytic instability of intermediates.

This guide provides mechanistic troubleshooting for the three primary synthetic routes: Baker-Venkataraman Rearrangement , Vilsmeier-Haack Cyclization , and Kostanecki-Robinson Condensation .

Module 1: The Baker-Venkataraman Rearrangement (BVR)

Primary Application: Synthesis of flavones (2-arylchromones) and 2-alkylchromones. Mechanism: Base-catalyzed intramolecular Claisen-type condensation (O-acyl to C-acyl migration) followed by acid-catalyzed cyclization.

Workflow & Failure Analysis

The following diagram illustrates the critical decision points where the reaction often fails, leading to hydrolysis by-products rather than the desired 1,3-diketone.

Figure 1: Mechanistic pathway of Baker-Venkataraman rearrangement highlighting critical failure points (Hydrolysis and Polymerization).

Troubleshooting Guide: BVR

| Symptom | Probable Cause | Corrective Action |

| Starting Material Recovery (Hydrolysis) | Moisture in solvent or base. The intermolecular attack of OH⁻ on the ester is faster than intramolecular enolate attack. | Protocol Check: Ensure solvents (Acetone/DMF) are anhydrous. Switch from weak bases (K₂CO₃) to stronger bases (NaH, LiHMDS) to ensure irreversible enolate formation [1]. |

| Product Stalled as Diketone | Incomplete cyclization. The BVR product is an open-chain 1,3-diketone, not a chromone. | Step 2 Required: The diketone must be subjected to acid-catalyzed cyclization (glacial AcOH + catalytic H₂SO₄) or iodine-mediated oxidative cyclization (DMSO/I₂) [2]. |

| Low Yield with NaH | "Clumping" of the sodium salt preventing stirring and reaction completion. | Solvent Modification: Add a co-solvent like toluene or use DMSO to solubilize the sodium salt intermediate. |

| Regioisomer Contamination | Migration to the wrong position in poly-hydroxy acetophenones. | Protection Strategy: Selectively protect non-participating hydroxyls (e.g., benzyl protection) before acylation. |

Module 2: Vilsmeier-Haack Cyclization

Primary Application: Synthesis of chromone-3-carbaldehydes (3-formylchromones). Mechanism: Reaction of o-hydroxyacetophenones with DMF/POCl₃.

Critical Issue: Chlorination vs. Formylation

A common "ghost" impurity in this reaction is the 4-chlorochromene-3-carbaldehyde . This occurs when the intermediate chloroiminium species does not hydrolyze completely or undergoes displacement.

Q: My product has a mass of M+34/36 and shows a distinctive isotopic pattern. What happened? A: You have synthesized the 4-chloro derivative. This happens when the temperature is too high during the POCl₃ addition or the hydrolysis step is insufficient.

Corrective Protocol:

-

Temperature Control: Maintain the reaction at 0–5°C during the addition of POCl₃ to DMF (Vilsmeier reagent formation).

-

Stoichiometry: Limit POCl₃ to 3.0 equivalents. Excess POCl₃ promotes the conversion of the 4-hydroxyl (enol tautomer) to 4-chloro [3].

-

Hydrolysis: The workup requires pouring the reaction mixture into crushed ice/water with vigorous stirring for at least 2 hours to hydrolyze the 4-chloroiminium intermediate back to the carbonyl.

Module 3: Kostanecki-Robinson & The Coumarin Competition

Primary Application: Synthesis of 2-alkyl or 2-aryl chromones using anhydrides.[1] Major Risk: Formation of Coumarins (2H-chromen-2-ones) instead of Chromones (4H-chromen-4-ones).

Diagnostic Decision Tree: Chromone vs. Coumarin

Use this logic flow to identify your product immediately after isolation.

Figure 2: Analytical decision tree for distinguishing isomeric benzopyranone products.

FAQ: Controlling the Pathway

Q: Why did I get a coumarin? A: You likely used a weaker base or neutral conditions (e.g., NaOAc/Ac₂O). These conditions favor the Pechmann condensation or O-acylation followed by direct cyclization to the lactone (coumarin).

Q: How do I force Chromone formation? A: Increase the basicity. The Kostanecki-Robinson reaction requires a base strong enough to generate the enolate of the ketone (e.g., NaH or NaOEt) to favor C-acylation over O-acylation. If C-acylation occurs, the 1,3-diketone is formed, which cyclizes to the chromone [4].

Module 4: Analytical Validation Data

Use the following reference table to validate your structure.

| Feature | Chromone (4H-chromen-4-one) | Coumarin (2H-chromen-2-one) | 1,3-Diketone (Intermediate) |

| Carbonyl IR (cm⁻¹) | 1620 – 1660 (Conjugated Ketone) | 1700 – 1740 (Lactone/Ester) | 1600 – 1640 (H-bonded Enol) |

| 1H NMR: Alkene H | H-3: Singlet (if 2-subst) @ δ 6.3–6.8 | H-3: Doublet @ δ 6.1–6.4 | Methine: Singlet @ δ 6.5–7.0 |

| 1H NMR: H-2/H-4 | H-2: Singlet (if 3-subst) @ δ 7.8–8.2 | H-4: Doublet @ δ 7.6–7.9 | Enol -OH: Broad Singlet @ δ 12–16 |

| Coupling (J) | N/A | ||

| 13C NMR (C=O) | δ 175 – 180 ppm | δ 160 – 165 ppm | δ 180 – 200 ppm |

References

-

Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(03), 267–319.

- Kalinin, V. N. (1991). Carbonylation of organic halides in the synthesis of heterocycles. Synthesis, 1991(06), 413-429.

- Hatanaka, Y., et al. (1991). Vilsmeier-Haack Reaction of 2-Hydroxyacetophenones. Journal of Organic Chemistry, 56, 1980.

- Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (Authoritative text on the spectral distinction between chromones and coumarins).

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR shift ranges).

Sources

Purification challenges of 4-oxo-4H-chromene-2-carboxylic acid

Technical Support Center: 4-Oxo-4H-chromene-2-carboxylic Acid

Introduction: The "Privileged" Scaffold Challenge

4-Oxo-4H-chromene-2-carboxylic acid (Chromone-2-carboxylic acid) is a critical pharmacophore, serving as the core scaffold for mast cell stabilizers like Cromolyn Sodium and various kinase inhibitors.[1]

However, its purification presents a "Goldilocks" paradox: it is sparingly soluble in standard organic solvents yet prone to decarboxylation under the high-thermal conditions usually required to dissolve it.[1] Furthermore, the pyrone ring is susceptible to Michael addition-type ring opening in strong alkali.[1]

This guide provides a self-validating troubleshooting framework to navigate these stability-solubility trade-offs.

Module 1: The Solubility Paradox (Recrystallization)

User Query: "I cannot get the solid to dissolve for recrystallization without using massive volumes of ethanol. If I heat it too much, the solution turns dark. How do I purify this?"

Technical Insight: The compound has a predicted pKa of ~2.28, making it significantly more acidic than benzoic acid due to the electron-withdrawing nature of the pyrone ring.[1] Its planar structure leads to high lattice energy and poor solubility in non-polar solvents.[1]

The Solution: The "Acetic Acid" Switch While ethanol is the standard recommendation, it often requires excessive reflux times which promote thermal degradation.[1] Glacial acetic acid is the superior solvent for difficult chromone derivatives.[1]

Protocol 1: High-Recovery Recrystallization

-

Solvent Choice: Use Glacial Acetic Acid (primary) or Ethanol/DMF (9:[1]1) if acid-sensitive functional groups are present.[2]

-

Dissolution: Heat the crude solid in glacial acetic acid at 80–90°C. Do not exceed 100°C.

-

Filtration: Hot filter rapidly to remove polymeric tars (often formed from 2-hydroxyacetophenone polymerization).

-

Crystallization: Allow to cool slowly to room temperature. If no precipitate forms, add water dropwise (acting as an anti-solvent) until turbidity persists, then cool to 4°C.[1]

-

Wash: Filter and wash with cold water (to remove acetic acid) followed by cold diethyl ether (to remove non-polar impurities).[1]

| Solvent System | Solubility | Risk Factor | Verdict |

| Ethanol (100%) | Moderate (Hot) | Low | Good for final polish, poor for crude.[1] |

| DMSO/Water | High | High (Difficult removal) | Avoid unless necessary.[1] |

| Glacial Acetic Acid | High (Hot) | Low (Stable ring) | Recommended for crude. |

| DCM/Hexane | Very Low | N/A | Ineffective for the free acid.[1] |

Module 2: Chemical Instability (Decarboxylation)

User Query: "My LC-MS shows a peak with M-44 mass loss. My yield is dropping during drying."

Technical Insight:

You are observing thermal decarboxylation to 4H-chromen-4-one (Chromone) .

Chromone-2-carboxylic acid is electronically similar to a vinylogous

The Mechanism:

Troubleshooting Steps:

-

Drying: Never dry this compound in an oven >60°C. Use a vacuum desiccator over

at room temperature. -

Reaction Control: If synthesizing via the Claisen condensation of 2-hydroxyacetophenone and diethyl oxalate, ensure the hydrolysis step (Ester

Acid) is not performed in boiling concentrated HCl for prolonged periods. -

Validation: Check the Melting Point. Pure acid melts/decomposes ~260°C. If the melting point drops significantly (<100°C), you have substantial decarboxylated product.[1]

Visualization: Thermal Degradation Pathway

Figure 1: Thermal decarboxylation pathway.[1] Avoid prolonged heating in acidic media to prevent the formation of the M-44 impurity.

Module 3: Impurity Removal (The Self-Validating Workup)

User Query: "I have a sticky yellow solid that contains unreacted starting material (2-hydroxyacetophenone). Recrystallization isn't removing it."

Technical Insight: Recrystallization relies on solubility differences, which can be marginal between the product and starting materials. Acid-Base Extraction exploits the specific pKa (~2.3) of the product, creating a "chemical filter" that physically separates species based on ionization.[1]

Protocol 2: The Bicarbonate Wash (The "Chemical Filter") [1]

-

Why Bicarbonate? Strong bases like NaOH can attack the C2 position, leading to ring opening (Michael addition of hydroxide).[1] Saturated Sodium Bicarbonate (

, pH ~8.[1]5) is strong enough to deprotonate the carboxylic acid but too weak to open the chromone ring.

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude crude mixture in Saturated

. -

Filtration/Wash: Extract the aqueous layer with Ethyl Acetate or DCM.

-

Acidification: Cool the aqueous layer to 0°C. Slowly add 2M HCl until pH < 1.

-

Observation: Massive precipitation of white/off-white solid.

-

Visualization: Purification Logic Flow

Figure 2: Acid-Base extraction logic.[1] Using weak base (NaHCO3) selectively solubilizes the product while rejecting phenolic starting materials.[1]

Module 4: Analytical Validation (FAQ)

Q: Why does my peak tail severely on HPLC? A: The carboxylic acid is ionizing on the column.[1]

-

Fix: You must suppress ionization. Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in both water and acetonitrile mobile phases. A C18 column is standard.

Q: The NMR shows a broad singlet at 13-14 ppm. Is this an impurity?

A: No. That is the carboxylic acid proton (-COOH). It is often broad and exchangeable.[1] The characteristic signal to look for is the C3-H singlet around

Q: Can I use NaOH for the hydrolysis of the ester?

A: Caution advised. While literature sometimes cites NaOH, it risks opening the

References

-

Synthesis & Reactivity: Ellis, G. P.[1] Chromenes, Chromanones, and Chromones.[1] John Wiley & Sons, 1977.[1] (Foundational text on pyrone ring stability).

-

Microwave Synthesis & Optimization: Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. ResearchGate.[4][5][6]

-

Physical Properties (pKa/Solubility): 4-Oxo-4H-1-benzopyran-2-carboxylic acid Product Data. Sigma-Aldrich.[7]

-

Decarboxylation Mechanisms: The Decarboxylation of Carboxylic Acids.[1][2][8] Chemistry LibreTexts.

Sources

- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-氧代-4H-1-苯并吡喃-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: High-Purity Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acid

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 4-oxo-4H-chromene-2-carboxylic acid (chromone-2-carboxylic acid), a critical scaffold in medicinal chemistry for developing pharmacophores with antioxidant, anticancer, and anti-inflammatory properties.

While the synthesis appears straightforward—typically involving a Claisen condensation followed by acid-mediated cyclization—impurities such as decarboxylated chromone , unreacted acetophenone , and open-chain diketones frequently compromise yield and purity. This guide provides a self-validating protocol and troubleshooting logic to mitigate these specific risks.

Module 1: The Synthetic Pathway & Critical Control Points

To control impurities, one must understand their origin. The synthesis generally proceeds via the condensation of 2-hydroxyacetophenone (1) with diethyl oxalate (2) in the presence of a base (e.g., Sodium Ethoxide), forming the diketo-ester intermediate (3) . This is followed by acid-catalyzed cyclization and hydrolysis to yield the target acid (4) .

Visualizing the Pathway

The following diagram outlines the reaction flow and points where specific impurities are generated.

Caption: Figure 1. Synthetic pathway highlighting Critical Control Points (CCPs) where impurities (Red) originate.

Module 2: Protocol & Critical Process Parameters

Do not deviate from the stoichiometry or temperature controls listed below. This protocol is designed to be self-validating : if the color changes described do not occur, the step has failed.

Step 1: Claisen Condensation (Formation of Intermediate)

The Goal: Complete consumption of 2-hydroxyacetophenone. The Enemy: Moisture. Water kills the alkoxide base, stopping the reaction and leaving unreacted SM.

| Parameter | Specification | Scientific Rationale |

| Solvent | Absolute Ethanol (Dry) | Water content >0.5% hydrolyzes NaOEt to NaOH, which is less effective for this Claisen condensation [1]. |

| Base | NaOEt (Freshly prepared or high grade) | Old alkoxides absorb moisture/CO2. Use 4.0 equivalents relative to ketone. |

| Temperature | 50–60°C | Sufficient activation energy for enolate formation without promoting polymerization. |

| Visual Check | Yellow | The formation of the sodium salt of the diketo-ester is indicated by a deep color shift and precipitation. |

Troubleshooting Table: Step 1

| Symptom | Probable Cause | Corrective Action |

| Reaction remains pale yellow | Wet solvent or inactive base. | Stop. Distill ethanol over Mg/Iodine or use molecular sieves. Use fresh NaOEt. |

| High unreacted SM (TLC) | Insufficient base equivalents. | The reaction consumes base (2 equivs are sequestered by the phenol and enol). Use 4.0 equivalents minimum. |

Step 2: Cyclization & Hydrolysis

The Goal: Ring closure and ester hydrolysis. The Enemy: Heat.[1][2][3] The target carboxylic acid is prone to decarboxylation to form 4H-chromen-4-one (Chromone) if heated excessively in acidic media [2].

| Parameter | Specification | Scientific Rationale |

| Acid Reagent | Glacial Acetic Acid + Conc. HCl | Provides the proton source for cyclization while solubilizing the intermediate. |

| Hydrolysis Temp | Strictly < 60°C | Higher temperatures promote the loss of CO2 (decarboxylation). |

| Time | Monitor by TLC | Extended exposure to hot acid increases decarboxylation risk. |

Module 3: Purification Strategy (The "Clean Up")

If your crude product contains impurities, do not rely solely on recrystallization.[4] Use Chemical Washing based on pKa differences.

The "Bicarbonate Wash" Technique:

-

Dissolve the crude solid in saturated aqueous Sodium Bicarbonate (NaHCO3).

-

Filter the solution to remove undissolved solids (Impurities).

-

Extract the aqueous layer with Ethyl Acetate (removes trace neutral organics).

-

Acidify the aqueous layer carefully with HCl to pH 1–2.

-

Collect the precipitate. This is your high-purity acid.

Module 4: Troubleshooting FAQ

Q1: My product has a melting point significantly lower than reported (Reported: ~250°C). Why? A: You likely have Impurity B (Decarboxylated Chromone) .

-

Diagnosis: Check 1H NMR.[13][14] The target acid has no proton at C-2. The decarboxylated impurity has a characteristic doublet at

7.8–8.0 ppm (H-2) and -

Fix: Your hydrolysis step was too hot. Repeat synthesis, keeping hydrolysis temperature < 60°C.

Q2: The crude solid is sticky/oily and won't filter. A: This indicates the presence of Impurity C (Open-chain diketone) or trapped solvent.

-

Fix: Triturate the oil with cold diethyl ether or hexanes. The open-chain intermediates are often more soluble in non-polar solvents than the rigid, planar chromone acid.

Q3: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution.

-

Insight: Microwave synthesis can improve yields to ~87% and reduce reaction times significantly [3]. However, the rapid heating can also accelerate decarboxylation if the vessel is not actively cooled post-reaction. Use a dedicated synthesis microwave with internal temperature control, not a domestic oven.

Module 5: Diagnostic Logic (Decision Tree)

Use this logic flow to identify your specific failure mode based on analytical data.

Caption: Figure 2. Diagnostic decision tree for identifying impurities in chromone synthesis.

References

-

Master Organic Chemistry. (2020).[7] Claisen Condensation and Dieckmann Condensation. Link

-

Ewies, F. E., et al. (2014).[3] Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry. Link

-

Rocha, S., et al. (2020). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Pharmaceuticals (Basel). Link

-

Organic Chemistry Portal. (2018). Synthesis of 4H-chromenes. Link

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. KR860000845B1 - Chromone-2-carboxylic acid and its preparation method - Google Patents [patents.google.com]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 9. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. carrels.distantreader.org [carrels.distantreader.org]

Preventing degradation of 7-bromo-4-oxo-4H-chromene-2-carboxylic acid during workup

Topic: Prevention of Degradation During Workup and Isolation Molecule: 7-bromo-4-oxo-4H-chromene-2-carboxylic acid (CAS: 113850-96-7) Document ID: TSC-CHEM-7BR-002 Last Updated: 2024-05-20[1]

Executive Summary & Chemical Context[1][2][3][4][5]

The Core Challenge: Researchers frequently encounter low yields or "disappearing products" when working up 7-bromo-4-oxo-4H-chromene-2-carboxylic acid.[1] This is rarely due to failure of the antecedent coupling reaction (e.g., Baker-Venkataraman or diethyl oxalate condensation). Instead, it is almost exclusively a workup artifact caused by the molecule’s "Schizophrenic" stability profile: